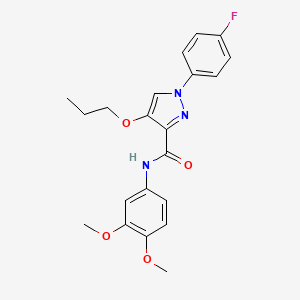![molecular formula C21H18Cl2N2O3S B2545875 4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide CAS No. 683763-96-4](/img/structure/B2545875.png)
4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzyl group, a methylsulfamoyl group, and a dichlorophenyl group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,3-dichloroaniline with benzyl chloride in the presence of a base to form N-(2,3-dichlorophenyl)benzylamine. This intermediate is then reacted with methylsulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Aplicaciones Científicas De Investigación
4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-4-Sulfamoyl-Benzamide: Shares a similar core structure but lacks the dichlorophenyl group.
N-(2,3-Dichlorophenyl)-4-Sulfamoyl-Benzamide: Similar structure but without the benzyl group.
Uniqueness
4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-25(14-15-6-3-2-4-7-15)29(27,28)17-12-10-16(11-13-17)21(26)24-19-9-5-8-18(22)20(19)23/h2-13H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBYWGQZDIVINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2545792.png)



![2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2545802.png)
![3-(N-methyl4-methoxybenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2545804.png)
![[5-(3-Chlorophenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545806.png)


![N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide](/img/structure/B2545810.png)
![2-{[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2545811.png)
![4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one](/img/structure/B2545812.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
